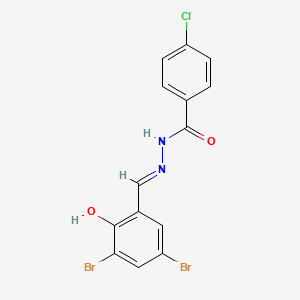
4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide, also known as DBHB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBHB is a hydrazide derivative that has been synthesized using a simple and efficient method.
作用機序
The mechanism of action of 4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been proposed that this compound inhibits the growth of cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been reported to have antibacterial and antifungal activity. However, the biochemical and physiological effects of this compound are not fully understood, and further studies are needed to elucidate its mechanism of action.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide is its simple and efficient synthesis method, which makes it a cost-effective and readily available compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of 4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide. One of the areas of interest is the development of this compound-based materials for various applications, including catalysis, gas storage, and drug delivery. Another area of interest is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Further studies are also needed to evaluate the toxicity and safety of this compound in vivo. Overall, this compound is a promising compound with potential applications in various fields, and further studies are needed to fully explore its potential.
合成法
4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with 4-chlorobenzohydrazide in the presence of a catalyst such as acetic acid. The reaction proceeds under reflux conditions for a few hours, and the resulting product is purified using recrystallization. The yield of this compound obtained using this method is high, making it a cost-effective and efficient method for the synthesis of this compound.
科学的研究の応用
4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been reported to have antibacterial and antifungal activity. In materials science, this compound has been used as a building block for the synthesis of various organic materials, including metal-organic frameworks and covalent organic frameworks. In analytical chemistry, this compound has been used as a chromogenic reagent for the detection of various metal ions.
特性
IUPAC Name |
4-chloro-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClN2O2/c15-10-5-9(13(20)12(16)6-10)7-18-19-14(21)8-1-3-11(17)4-2-8/h1-7,20H,(H,19,21)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONCQWJZSJXJGD-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5973080.png)
![N-methyl-3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5973096.png)

![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B5973112.png)
![methyl 4-[5-({3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5973113.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5973115.png)
![1-(4-chlorobenzyl)-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5973123.png)
![4-(2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5973131.png)
![methyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate](/img/structure/B5973139.png)
![2-naphthyl 2-{[(4-fluorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5973147.png)

![1-(2-methoxyethyl)-4-{[3-(1-pyrrolidinylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5973165.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5973178.png)
![1-(1-azepanyl)-3-(3-{[(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973188.png)